

5-Nitroisophthalic Acid: A Cornerstone in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Nitroisophthalic acid

Cat. No.: B126730

[Get Quote](#)

A Technical Guide for Researchers and Drug Development Professionals

Introduction: **5-Nitroisophthalic acid**, a seemingly unassuming chemical intermediate, plays a pivotal role in the synthesis of a range of sophisticated pharmaceuticals. Its strategic molecular architecture, featuring a nitro group and two carboxylic acid functionalities on a benzene ring, provides a versatile platform for the construction of complex active pharmaceutical ingredients (APIs). This technical guide delves into the core applications of **5-nitroisophthalic acid** as a precursor, with a particular focus on its role in the synthesis of non-ionic X-ray contrast agents and its potential in the development of phosphodiesterase IV (PDE4) inhibitors. While sometimes associated with the production of the anticholinergic drug Glycopyrrolate, its primary function in that context is not as a direct structural precursor but rather as a resolving agent for stereoisomeric purification of an intermediate. This paper will elucidate the synthetic pathways, provide detailed experimental protocols for key transformations, and present quantitative data to inform and guide researchers in the field of drug discovery and development.

Chemical Properties and Synthesis of 5-Nitroisophthalic Acid

5-Nitroisophthalic acid (5-NIPA) is a light cream crystalline powder with the molecular formula $C_8H_5NO_6$ and a molecular weight of 211.13 g/mol .^[1] It exhibits a melting point in the range of 259-261°C.^[1] The presence of the electron-withdrawing nitro group and the two carboxylic acid groups dictates its chemical reactivity, making it a valuable building block in organic synthesis.

The primary route to **5-nitroisophthalic acid** is through the nitration of isophthalic acid.^[1] This electrophilic aromatic substitution is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

Table 1: Physicochemical Properties of **5-Nitroisophthalic Acid**

Property	Value	Reference
CAS Number	618-88-2	[1]
Molecular Formula	C ₈ H ₅ NO ₆	[1]
Molecular Weight	211.13 g/mol	[1]
Appearance	Light cream crystalline powder	[1]
Melting Point	259-261°C	[1]
Solubility	Soluble in hot water, alcohol, and ether.	[2]

The Central Role of 5-Aminoisophthalic Acid: A Key Derivative

The gateway to the pharmaceutical applications of **5-nitroisophthalic acid** is its reduction to 5-aminoisophthalic acid. This transformation is a critical step, as the resulting amino group provides a reactive handle for subsequent chemical modifications.

Experimental Protocol: Reduction of 5-Nitroisophthalic Acid to 5-Aminoisophthalic Acid

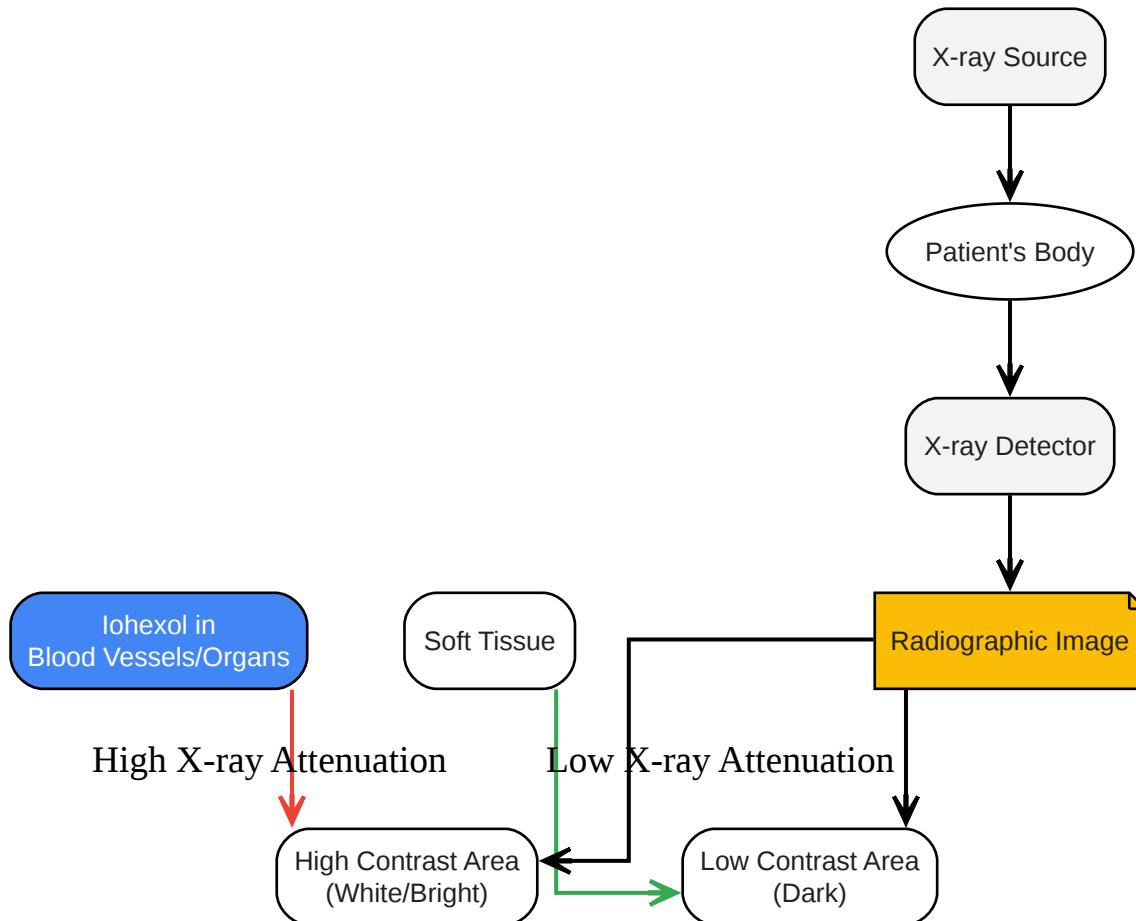
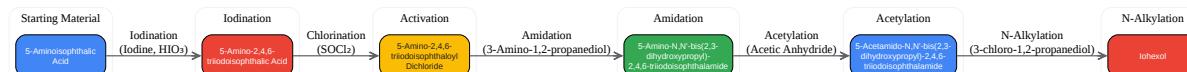
A common and efficient method for this reduction involves catalytic hydrogenation.

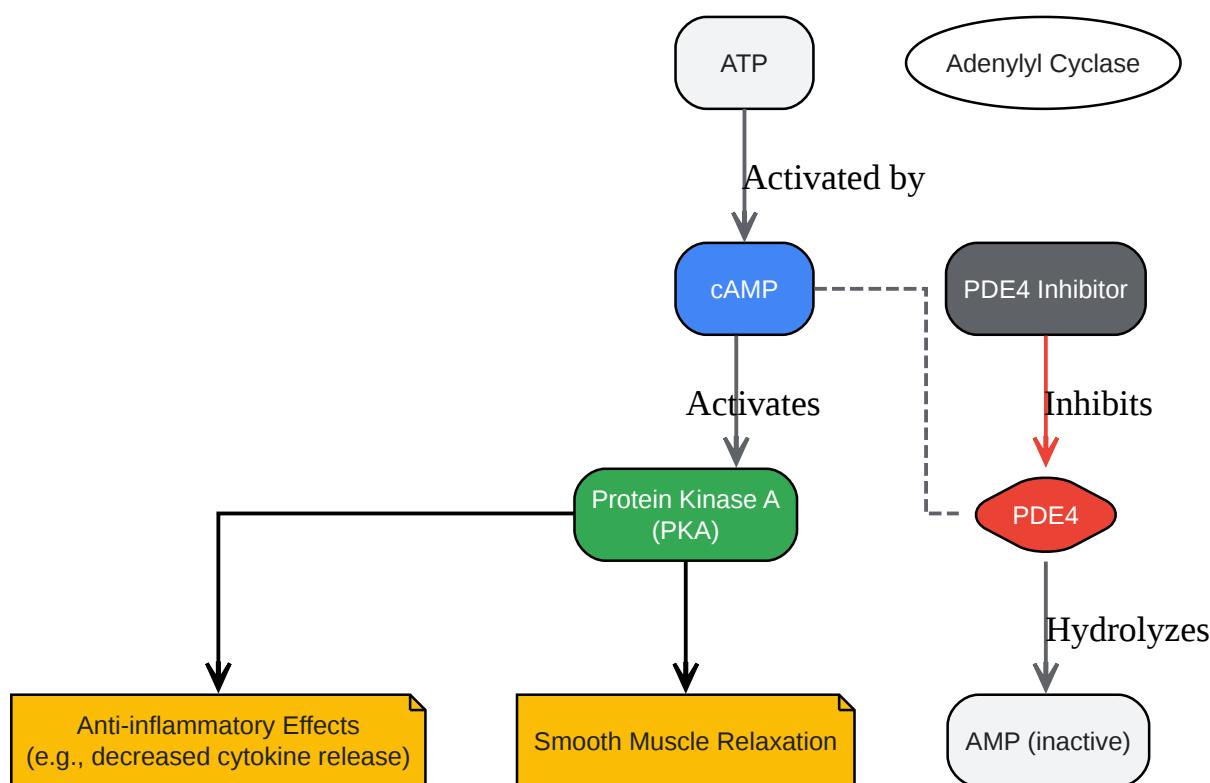
Method 1: Catalytic Hydrogenation with Palladium on Carbon

- Reactants: **5-nitroisophthalic acid**, ammonia water, 5% palladium on carbon catalyst, water.
- Procedure:

- An autoclave is charged with 105.5 g of **5-nitroisophthalic acid**, 320 ml of water, 67.6 g of 25% ammonia water, and 2.5 g of 5% palladium on carbon.[3]
- The autoclave is sealed and the reaction is carried out under hydrogen pressure.
- Upon completion of the reaction, the catalyst is removed by filtration.[3]
- The filtrate is then acidified with an acid such as hydrochloric acid or sulfuric acid to neutralize the ammonia and precipitate the product.[3]
- The precipitated 5-aminoisophthalic acid is collected by filtration, washed, and dried.
- Yield and Purity: This method can achieve a yield of nearly 100% with a purity of 100%. [3]

Method 2: Reduction with Hydrazine Hydrate and Raney Nickel



- Reactants: **5-nitroisophthalic acid**, sodium hydroxide, Raney nickel, 80% hydrazine hydrate, water, acetic acid.
- Procedure:
 - In a 3L four-neck flask, 211.1 g (1.0 mol) of **5-nitroisophthalic acid** and 160.0 g (4.0 mol) of sodium hydroxide are dissolved in 2L of water and stirred for 1 hour until the solution is clear.[4]
 - 10 g of Raney nickel is added, and the mixture is heated to 30-35°C.[4]
 - 125.0 g (2.0 mol) of 80% hydrazine hydrate is added dropwise over 30 minutes, and the reaction is stirred for an additional 30 minutes.[4]
 - The pH of the filtrate is adjusted to 3.5-4.0 with acetic acid to precipitate the product.[4]
 - The solid is collected by filtration and dried.
- Yield and Purity: This method yields approximately 172.0 g (95%) of 5-aminoisophthalic acid with a purity of 99.7%. [4]


Application in the Synthesis of Non-Ionic X-ray Contrast Agents: The Case of Iohexol

5-Aminoisophthalic acid is a fundamental building block for the synthesis of non-ionic X-ray contrast media, such as Iohexol.^[2] These agents are crucial for enhancing the visibility of internal body structures in medical imaging. The synthesis of Iohexol from 5-aminoisophthalic acid is a multi-step process that highlights the utility of this precursor.

Synthetic Pathway to Iohexol from 5-Aminoisophthalic Acid

The overall synthetic route can be visualized as a series of transformations starting from the core 5-aminoisophthalic acid structure.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Method for synthesizing 5-amino-2,4,6-triiodoisophthaloyl dichloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. PROCESS FOR IOHESOL MANUFACTURE - Patent 1641743 [data.epo.org]
- 4. 5-Amino-2,4,6-triiodoisophthaloyl dichloride synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [5-Nitroisophthalic Acid: A Cornerstone in Modern Pharmaceutical Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b126730#5-nitroisophthalic-acid-as-a-precursor-for-pharmaceuticals>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com